Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine
Introduction: The Strategic Importance of 2,6-Difluoro-4-iodopyridine
An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Difluoro-4-iodopyridine
2,6-Difluoro-4-iodopyridine is a strategically-functionalized heterocyclic aromatic compound that has emerged as a highly valuable building block in modern organic synthesis.[1] Its utility is primarily anchored in the differential reactivity of its halogen substituents: a highly reactive iodine atom at the C4 position and two significantly less reactive fluorine atoms at the C2 and C6 positions.[2][3] This unique electronic and steric arrangement allows for selective, sequential functionalization, making it an invaluable scaffold for the construction of complex 2,4,6-trisubstituted pyridines. These motifs are prevalent in a multitude of biologically active molecules and approved pharmaceuticals, particularly in the domain of oncology and kinase inhibitor development.[2][3]
This guide provides an in-depth exploration of the synthesis, chemical properties, and core applications of 2,6-Difluoro-4-iodopyridine, offering field-proven insights and detailed experimental frameworks for researchers, chemists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and analysis. The key characteristics of 2,6-Difluoro-4-iodopyridine are summarized below.
| Property | Value | Source |
| CAS Number | 685517-71-9 | [4][5] |
| Molecular Formula | C₅H₂F₂IN | [4][5] |
| Molecular Weight | 240.98 g/mol | [4][6] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 78-82 °C | [4][5] |
| Boiling Point | 222.0±35.0 °C (Predicted) | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.22 (s, 2H) | [4][5] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 161.1 (dd, J=250, 16 Hz), 115.6 (dd, J=24, 10 Hz), 110.3 | [4][5] |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -68.1 | [4][5] |
| Mass Spectrum (GC-MS) | m/z 241 [M⁺] | [4][5] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2,6-Difluoro-4-iodopyridine is reliably achieved through a directed ortho-metalation and rearrangement pathway. The following protocol, adapted from established literature, provides a robust method for its preparation.[4][5]
Causality Behind Experimental Design
The choice of n-butyllithium to generate lithium diisopropylamide (LDA) in situ at -78 °C is critical. LDA is a strong, non-nucleophilic base, which is essential for the regioselective deprotonation of the starting material, 2,6-difluoro-3-iodopyridine. The extremely low temperature is necessary to control the highly exothermic deprotonation, prevent side reactions, and maintain the stability of the organolithium intermediate. The subsequent 12-hour hold allows for the thermodynamic rearrangement to the more stable 4-iodo isomer. The quench with water protonates the intermediate, and the sodium thiosulfate wash removes any residual iodine.
Caption: Synthetic workflow for 2,6-Difluoro-4-iodopyridine.
Step-by-Step Synthesis Protocol
-
Preparation of LDA: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 2 mL) and diisopropylamine (1.30 mL, 4.15 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Formation of LDA: Slowly add n-butyllithium (1.66 mL, 4.15 mmol, 2.5 M in hexane) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 25 minutes.
-
Addition of Starting Material: In a separate flask, dissolve 2,6-difluoro-3-iodopyridine (1.00 g, 4.15 mmol) in anhydrous THF (5 mL). Transfer this solution dropwise via cannula to the LDA solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 12 hours.
-
Quenching: Quench the reaction by adding a solution of water (0.2 mL, 11 mmol) in THF (2 mL). Allow the mixture to slowly warm to room temperature over 1 hour.
-
Workup: Wash the mixture with a 10% aqueous Na₂SO₃ solution (5 mL) to remove unreacted iodine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by crystallization from hexane to yield 2,6-difluoro-4-iodopyridine as colorless crystals (Typical yield: ~740 mg, 74%).[4][5]
Core Reactivity: The Power of Selective Cross-Coupling
The synthetic prowess of 2,6-Difluoro-4-iodopyridine lies in the pronounced reactivity difference between the C-I and C-F bonds. The C(sp²)-I bond at the 4-position is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the strong C(sp²)-F bonds at the 2- and 6-positions.[2][3] This predictable regioselectivity is the cornerstone of its utility, enabling it to serve as a versatile linchpin in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl structures common in pharmaceuticals.[7][8] With 2,6-Difluoro-4-iodopyridine, this reaction proceeds selectively at the 4-position, leaving the fluorine atoms untouched for potential subsequent nucleophilic aromatic substitution reactions.
Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. A base (e.g., Na₂CO₃, K₃PO₄) activates the organoboron species (boronic acid or ester), facilitating transmetalation onto the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7][9]
Caption: General workflow for Suzuki-Miyaura coupling.
General Protocol for Suzuki-Miyaura Coupling:
-
To a flask, add 2,6-Difluoro-4-iodopyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0-3.0 eq.).
-
Purge the flask with an inert gas (N₂ or Ar).
-
Add degassed solvents (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 4-substituted product.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, providing access to arylalkynes and conjugated enynes.[10][11][12] This reaction is crucial for creating rigid molecular scaffolds and for intermediates that can undergo further transformations like click chemistry or cyclizations.
Mechanistic Insight: The reaction uniquely employs a dual-catalyst system. The palladium catalyst activates the C-I bond via oxidative addition. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product.[10][13]
Caption: General workflow for Sonogashira coupling.
General Protocol for Sonogashira Coupling:
-
In a flask under an inert atmosphere, dissolve 2,6-Difluoro-4-iodopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in a suitable solvent (e.g., THF or DMF).
-
Add an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through celite to remove catalyst residues, and concentrate the filtrate.
-
Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[14][15] It enables the coupling of aryl halides with a vast range of primary and secondary amines. When applied to 2,6-Difluoro-4-iodopyridine, it provides a direct route to 4-aminopyridine derivatives, which are key pharmacophores. A study on the related 2-fluoro-4-iodopyridine confirms that C-N coupling is exclusive to the 4-position.[16]
Mechanistic Insight: Similar to other cross-coupling reactions, the cycle involves oxidative addition of the C-I bond to Pd(0). The amine then coordinates to the palladium complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) is crucial for deprotonating the coordinated amine, forming a palladium amide complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[14][17]
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